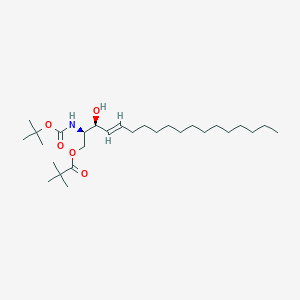
N-Boc-1-pivaloyl D-erythro-Sphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetic derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling and structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pivaloyl group, which enhance its stability and solubility for research purposes .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings, with optimizations for scale-up. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
N-Boc-1-pivaloyl-D-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pivaloyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like acyl chlorides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized sphingosine derivatives .
科学的研究の応用
N-Boc-1-pivaloyl-D-erythro-sphingosine is widely used in scientific research due to its stability and versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex sphingolipids and glycolipids.
Biology: Serves as a tool for studying sphingolipid metabolism and signaling pathways in cells.
Medicine: Investigated for its potential therapeutic effects in diseases related to sphingolipid dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of N-Boc-1-pivaloyl-D-erythro-sphingosine involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases and ceramidases. This, in turn, affects the levels of bioactive sphingolipids like ceramide and sphingosine-1-phosphate, which play key roles in cell growth, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
N-Boc-sphingosine: Lacks the pivaloyl group, making it less stable but more reactive.
N-Acetyl-sphingosine: Contains an acetyl group instead of a Boc group, offering different solubility and reactivity properties.
N-Pivaloyl-sphingosine: Similar to N-Boc-1-pivaloyl-D-erythro-sphingosine but without the Boc group, affecting its stability and solubility.
Uniqueness
N-Boc-1-pivaloyl-D-erythro-sphingosine is unique due to the presence of both Boc and pivaloyl groups, which enhance its stability and solubility. This makes it particularly useful for research applications where these properties are crucial .
特性
分子式 |
C28H53NO5 |
|---|---|
分子量 |
483.7 g/mol |
IUPAC名 |
[(E,2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/b21-20+/t23-,24+/m1/s1 |
InChIキー |
FNDFSKJECZVDNY-MBWHONKMSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
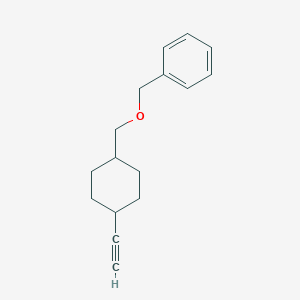
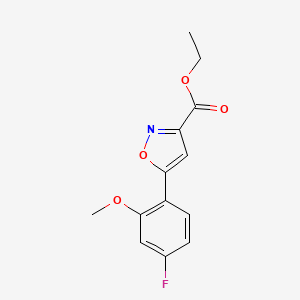





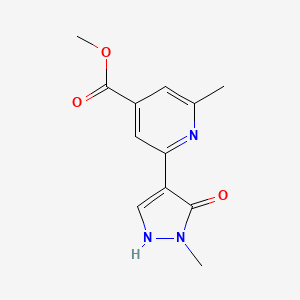

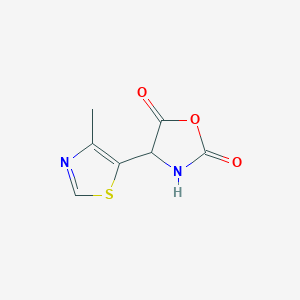
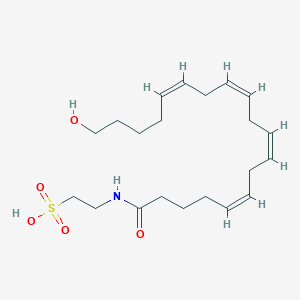
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)

